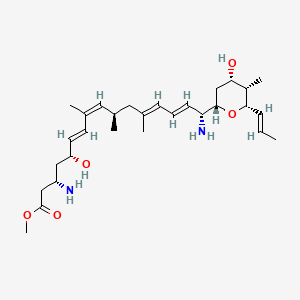
FN-A208 fusion peptide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FN-A208 fusion peptide is a biologically active peptide that combines A208, derived from murine laminin a1, with the active site of fibronectin (GRGDS), linked by a glycine spacer . This peptide forms amyloid-like fibrils and promotes the formation of actin stress fibers that mediate fibroblast cell attachment, making it a potential bioadhesive for tissue regeneration and engineering .
准备方法
Synthetic Routes and Reaction Conditions
FN-A208 fusion peptide is synthesized by combining A208 from murine laminin a1 with the fibronectin active site GRGDS, using a glycine spacer . The synthesis involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale HPLC systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
FN-A208 fusion peptide primarily undergoes self-assembly reactions to form amyloid-like fibrils . It interacts with IKVAV receptors and integrins, which are crucial for its bioadhesive properties .
Common Reagents and Conditions
The peptide’s activity can be disrupted by the presence of ethylenediaminetetraacetic acid (EDTA), which chelates metal ions necessary for its interactions with receptors .
Major Products Formed
The major product formed from the self-assembly of this compound is amyloid-like fibrils, which facilitate fibroblast cell adhesion through actin stress fiber formation .
科学研究应用
FN-A208 fusion peptide has a wide range of scientific research applications:
作用机制
FN-A208 fusion peptide exerts its effects by forming amyloid-like fibrils that promote the formation of actin stress fibers, mediating fibroblast cell attachment . It interacts with IKVAV receptors and integrins, which are essential for its bioadhesive properties . The presence of EDTA disrupts its activity by chelating metal ions necessary for these interactions .
相似化合物的比较
Similar Compounds
IKVAV peptide: Another peptide that interacts with IKVAV receptors and promotes cell adhesion
RGD peptide: A peptide that contains the arginine-glycine-aspartic acid (RGD) sequence, known for its cell adhesion properties
Uniqueness
FN-A208 fusion peptide is unique due to its combination of A208 from murine laminin a1 and the fibronectin active site GRGDS, linked by a glycine spacer . This unique structure allows it to form amyloid-like fibrils and promote actin stress fiber formation, making it a potential bioadhesive for tissue regeneration and engineering .
属性
分子式 |
C69H121N25O26 |
|---|---|
分子量 |
1716.9 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C69H121N25O26/c1-11-32(6)52(94-63(115)44(29-97)89-55(107)34(8)81-53(105)33(7)80-46(99)25-79-58(110)42(27-95)90-60(112)40(22-48(101)102)85-47(100)26-78-57(109)37(84-45(98)24-71)17-14-20-76-68(72)73)66(118)86-38(16-12-13-19-70)59(111)93-50(30(2)3)64(116)83-36(10)56(108)92-51(31(4)5)65(117)91-43(28-96)62(114)82-35(9)54(106)88-41(23-49(103)104)61(113)87-39(67(119)120)18-15-21-77-69(74)75/h30-44,50-52,95-97H,11-29,70-71H2,1-10H3,(H,78,109)(H,79,110)(H,80,99)(H,81,105)(H,82,114)(H,83,116)(H,84,98)(H,85,100)(H,86,118)(H,87,113)(H,88,106)(H,89,107)(H,90,112)(H,91,117)(H,92,108)(H,93,111)(H,94,115)(H,101,102)(H,103,104)(H,119,120)(H4,72,73,76)(H4,74,75,77)/t32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,50-,51-,52-/m0/s1 |
InChI 键 |
JWHMJTZZTMIPCL-JQFWSPAHSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN |
规范 SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


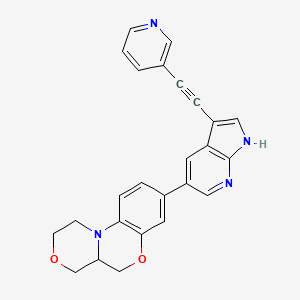
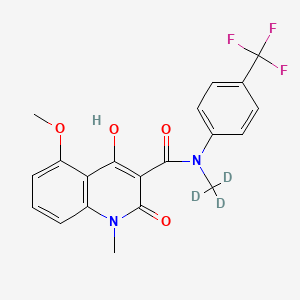
![2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid](/img/structure/B12375351.png)
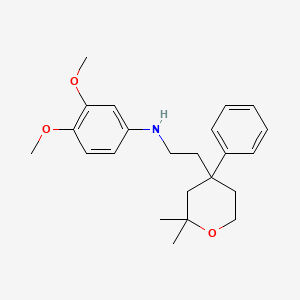
![(E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N,3-bis(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B12375358.png)
![2-[(2-phenylphenyl)methylsulfanyl]-5-(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazole](/img/structure/B12375359.png)

![dilithium;[[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate](/img/structure/B12375371.png)
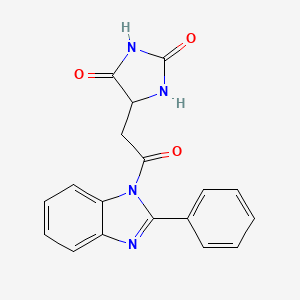
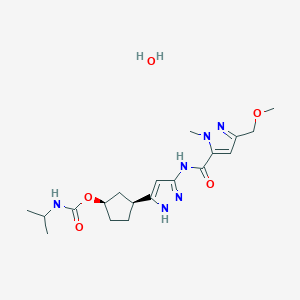
![[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] N-cyclopentylcarbamate](/img/structure/B12375398.png)
![5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B12375411.png)
![(4R)-N-[(1R)-1-[4-(cyclopropylmethoxy)-6-oxopyran-2-yl]butyl]-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-5H-1,3-thiazole-4-carboxamide](/img/structure/B12375414.png)
